BenchChemオンラインストアへようこそ!

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate

Stereochemistry Conformational Analysis Synthetic Intermediate

Cis-Ethyl Octahydrofuro[3,2-c]pyridine-3a-carboxylate (also cataloged as the hydrochloride, molecular formula C10H17NO3, MW 199.25 for the free base; C10H18ClNO3, MW 235.71 for the HCl salt) is a fully saturated, cis-fused bicyclic heterocycle bearing an ethyl ester at the 3a bridgehead position. The compound belongs to the octahydrofuro[3,2-c]pyridine scaffold family, a privileged structure in medicinal chemistry that serves as a key intermediate or core motif for multiple pharmacologically active series, including κ-opioid receptor agonists, MNK1/2 kinase inhibitors, and JAK2-targeting agents.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
Cat. No. B13048026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate
Molecular FormulaC10H18ClNO3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCOC1CCNC2.Cl
InChIInChI=1S/C10H17NO3.ClH/c1-2-13-9(12)10-4-6-14-8(10)3-5-11-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1
InChIKeyJAJHXMGJWPPBEL-KXNXZCPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: Structural Identity, Supplier Purity Benchmarks, and Key Procurement Specifications


Cis-Ethyl Octahydrofuro[3,2-c]pyridine-3a-carboxylate (also cataloged as the hydrochloride, molecular formula C10H17NO3, MW 199.25 for the free base; C10H18ClNO3, MW 235.71 for the HCl salt) is a fully saturated, cis-fused bicyclic heterocycle bearing an ethyl ester at the 3a bridgehead position . The compound belongs to the octahydrofuro[3,2-c]pyridine scaffold family, a privileged structure in medicinal chemistry that serves as a key intermediate or core motif for multiple pharmacologically active series, including κ-opioid receptor agonists, MNK1/2 kinase inhibitors, and JAK2-targeting agents [1]. Commercially, the product is supplied with a minimum purity specification of 95% and is accompanied by batch-level analytical certification (NMR, HPLC, GC) .

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: Why Generic Stereochemical or Scaffold Substitution Is Not Feasible


Although the octahydrofuro[3,2-c]pyridine core is shared across several commercial building blocks, simple replacement by an alternative in-class compound—such as the trans diastereomer, the regioisomeric [3,2-b] or [3,4-c] scaffolds, or the unsaturated furo[3,2-c]pyridine—is not a neutral decision . The cis ring junction imposes a defined three-dimensional orientation of the ethyl ester moiety, which directly determines the trajectory of the carboxylate handle during downstream reactions such as amide coupling, ester hydrolysis, or N-functionalization . Even small changes in saturation level or ring fusion geometry can alter the conformational preference of intermediates and affect the stereochemical outcome of subsequent synthetic steps . For medicinal chemistry applications, the tetrahydrofuro[3,2-c]pyridine sub-class has demonstrated that the degree of saturation is a critical determinant of target binding: fully aromatic furo[3,2-c]pyridines and partially saturated tetrahydro analogs exhibit distinct kinase selectivity profiles, while octahydro derivatives offer unique vectors for sp³-enriched fragment-based design [1]. The evidence summarized in Section 3 quantifies these differentiation dimensions.

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Stereochemical Configuration: Cis-Fused Octahydrofuro[3,2-c]pyridine Ring Junction

The target compound is defined by a cis ring junction at positions 3a and 7a, yielding the (3aR,7aR) or (3aS,7aS) enantiomeric pair. This configuration places the 3a-ethyl ester substituent in a sterically constrained axial/equatorial orientation that differs from the trans diastereomer. The cis-specific spatial arrangement directly influences the trajectory of the ester group and the steric environment around the piperidine nitrogen, which is critical for downstream regioselective N-alkylation or N-acylation . By contrast, trans-octahydrofuro[3,2-c]pyridine (CAS 739357-68-7, MW 127.18) lacks the 3a-ester functionality entirely, making it a non-equivalent starting material for any synthetic route requiring a carboxylate handle at this bridgehead position .

Stereochemistry Conformational Analysis Synthetic Intermediate

Regioisomeric Scaffold Comparison: Octahydrofuro[3,2-c]pyridine vs. [3,2-b] vs. [3,4-c] Core

The furopyridine scaffold can adopt three distinct ring-fusion geometries: [3,2-c], [3,2-b], and [3,4-c]. Each isomer presents the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring in different spatial relationships, which fundamentally alters the pharmacophore vectors available for target engagement . The [3,2-c] isomer (target compound core) positions the furan oxygen and piperidine nitrogen on the same face of the bicyclic system, creating a unique hydrogen-bond donor/acceptor geometry. In contrast, the [3,2-b] isomer (CAS 1214875-19-0, MW 127.18) has been predominantly explored for iminosugar C-glycoside mimics and glycosidase inhibition, while the [3,4-c] isomer (CAS 933688-11-0) has shown antifungal activity against Valsa mali and Fusarium graminearum [1][2]. The [3,2-c] scaffold, particularly in its tetrahydro and octahydro forms, is uniquely associated with κ-opioid receptor agonism and kinase inhibition (cMET, RON, JAK2, MNK1/2), applications for which the [3,2-b] and [3,4-c] cores are not reported active [3].

Regiochemistry Scaffold Selection Medicinal Chemistry

Saturation Level Comparison: Octahydro vs. Tetrahydro vs. Aromatic Furo[3,2-c]pyridine

The degree of saturation on the pyridine ring of the furo[3,2-c] scaffold directly controls the fraction of sp³-hybridized carbon atoms (Fsp³), conformational flexibility, and molecular shape . The target compound is fully saturated (octahydro), giving it maximum Fsp³ and a three-dimensional, non-planar topology. The aromatic furo[3,2-c]pyridine derivatives, such as the potent MNK1/2 inhibitor compound 34 (MNK1 IC50 = 1.2 nM; MNK2 IC50 = 1.3 nM), are planar and achieve high potency through flat hydrophobic interactions [1]. Tetrahydrofuro[3,2-c]pyridine analogs occupy an intermediate position and have been reported to exhibit JAK2 inhibitory activity exceeding that of tofacitinib (a clinically approved JAK inhibitor) . The octahydro scaffold's greater sp³ content offers advantages for fragment-based drug discovery, where three-dimensional fragments provide superior vector diversity and improved pharmacokinetic profiles compared to flat aromatic compounds [2]. No direct head-to-head potency data for the target compound itself exist in the public domain; the quantitative potency comparisons presented here are from structurally related analogs within the furo[3,2-c]pyridine class and are provided as class-level reference points [1].

Saturation sp³ Character Conformational Flexibility

Ester Substituent Comparison: 3a-Ethyl Ester vs. 7-Carboxylic Acid vs. N-Boc-Protected Analogs

Within the octahydrofuro[3,2-c]pyridine scaffold, the position and nature of the carboxylate functionality dictate the synthetic strategy available for downstream elaboration . The target compound features an ethyl ester at the C-3a bridgehead, providing a stable, orthogonal handle that can be selectively hydrolyzed to the carboxylic acid (LiOH or NaOH, aqueous conditions) or converted to an amide without affecting N-protecting groups . A related commercial building block, 5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid (CAS 1823406-41-2, MW 271.31), places the carboxylate at C-7 and carries a Boc protecting group on nitrogen, resulting in a different synthetic vector . The molecular weight difference of 72.06 Da reflects the replacement of ethyl ester with free carboxylic acid plus addition of N-Boc protection. The target compound's 3a-ester/N-unprotected combination uniquely enables direct N-functionalization while retaining the ester for late-stage diversification .

Synthetic Handle Orthogonal Protection Diversification

Commercial Purity and Analytical Documentation: Supplier Batch QC Standards

The target compound is commercially available with a minimum purity specification of 95% (CAS 2177264-23-0, HCl salt) or 98% (CAS 2177264-23-0, Leyan catalog) . Each batch is accompanied by full analytical documentation including NMR (¹H, optionally ¹³C, ¹⁹F, QNMR), HPLC, and GC chromatograms . By comparison, the parent octahydrofuro[3,2-c]pyridine scaffold (CAS 1214875-47-4) is supplied at 95% purity without ester-specific analytical benchmarks . The trans isomer (CAS 739357-68-7) and regioisomeric [3,2-b] scaffold (CAS 1214875-19-0) are offered at comparable purity but without the 3a-ester functionality, meaning procurement of those alternatives cannot fulfill synthetic routes requiring the bridgehead carboxylate . The availability of multi-point QC data for the target compound reduces the risk of batch-to-batch variability in reaction outcomes, which is critical for reproducibility in multi-step medicinal chemistry synthesis .

Quality Control Batch Reproducibility Analytical Certification

Predicted Physicochemical Properties vs. Aromatic Furo[3,2-c]pyridine Analogs

The target compound's fully saturated scaffold confers distinct physicochemical properties compared to aromatic furo[3,2-c]pyridine analogs. While experimentally measured logP, solubility, and pKa data are not publicly available for this specific compound, predicted values for the scaffold class indicate that the octahydro core substantially increases aqueous solubility and reduces logP relative to the aromatic counterpart . The aromatic furo[3,2-c]pyridine-2-carboxylate (CAS 138173-84-9, C10H9NO3, MW 191.18) has a planar, fully conjugated ring system with limited aqueous solubility . The octahydro analog (target compound) gains the benefit of saturated ring puckering, which disrupts π-stacking and crystal packing forces, generally correlating with improved solubility and reduced protein binding [1]. The ethyl ester group at C-3a also serves as a prodrug handle or a point for further solubility modulation via hydrolysis to the carboxylic acid. These differences are class-level inferences based on established medicinal chemistry principles linking saturation to solubility [1].

Physicochemical Properties Drug-likeness ADME Prediction

Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: Highest-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of κ-Opioid Receptor Agonist Libraries via N-Functionalization of the Octahydrofuro[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine scaffold, particularly in its tetrahydro and octahydro forms, is a validated pharmacophore for κ-opioid receptor agonism, with representative analogs displaying binding affinity Ki values in the 200–300 nM range [1]. The target compound's unprotected piperidine nitrogen permits direct N-alkylation or N-acylation to install the arylacetyl and alkylamino pharmacophoric elements described in the foundational 4-[(alkylamino)methyl]furo[3,2-c]pyridine series [2]. The cis-3a-ethyl ester remains intact during N-functionalization, enabling subsequent ester-to-amide conversion or hydrolysis to the carboxylic acid for salt formation or prodrug design. Procurement of this specific building block accelerates SAR exploration by eliminating the need for a deprotection step prior to N-derivatization [1][2].

Fragment-Based Drug Discovery Leveraging High sp³ Character and Orthogonal Protection

The fully saturated octahydrofuro[3,2-c]pyridine core of the target compound provides a high fraction of sp³-hybridized carbons (Fsp³), which is a recognized driver of clinical candidate success through improved solubility, reduced off-target promiscuity, and enhanced metabolic stability [3]. The 3a-ethyl ester serves as an orthogonal handle that can be hydrolyzed to the carboxylic acid or converted to amides without affecting the piperidine nitrogen, enabling parallel library synthesis. This differs from the N-Boc-7-carboxylic acid analog (CAS 1823406-41-2), which would require Boc deprotection prior to N-functionalization, adding a synthetic step . Fragment-based screening libraries constructed from this building block can probe three-dimensional binding pockets that are inaccessible to planar aromatic fragments derived from the unsaturated furo[3,2-c]pyridine scaffold [3].

Intermediate for Kinase Inhibitor Scaffolds Targeting MNK, cMET/RON, or JAK2 Pathways

The furo[3,2-c]pyridine core is a privileged kinase inhibitor scaffold, with the tetrahydro variant demonstrating JAK2 inhibition exceeding tofacitinib, and the aromatic variant yielding MNK1/2 inhibitors with IC50 values as low as 1.2 nM [4]. While the octahydro analog is not directly reported in kinase inhibition studies, the target compound provides the fully saturated core that can be dehydrogenated in a controlled manner to access tetrahydro or aromatic oxidation states after initial functionalization, offering a divergent synthetic strategy. The cis stereochemistry ensures that the 3a-ester remains in the correct orientation during downstream oxidation or coupling steps. Procuring the octahydro building block rather than the aromatic ester (e.g., ethyl furo[3,2-c]pyridine-2-carboxylate, CAS 138173-84-9) enables late-stage diversification of saturation state [4].

Synthesis of sp³-Enriched CNS-Penetrant Chemical Probes

The octahydrofuro[3,2-c]pyridine scaffold's saturated nature aligns with the design principles for CNS-penetrant molecules, which favor lower aromatic ring counts, higher Fsp³, and reduced polar surface area relative to their aromatic counterparts [3]. The target compound's cis-fused bicyclic structure provides conformational rigidity while maintaining the three-dimensional shape preferred for CNS target engagement. The ethyl ester can serve as a metabolically labile group for esterase-mediated prodrug strategies, or be hydrolyzed to the more polar carboxylic acid for peripheral restriction. These design features make the compound a strategic procurement choice for neuroscience-focused medicinal chemistry groups building focused compound libraries for targets such as κ-opioid receptors (CNS-expressed) or other neurological targets [1][2][3].

Quote Request

Request a Quote for Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.